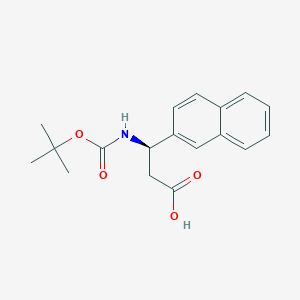

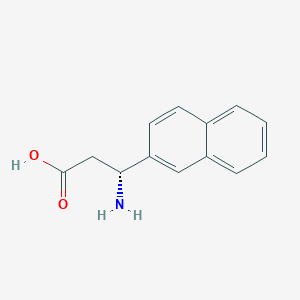

(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

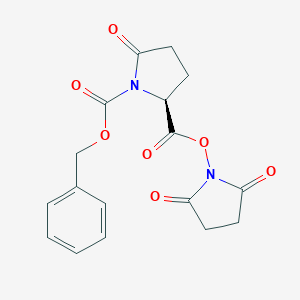

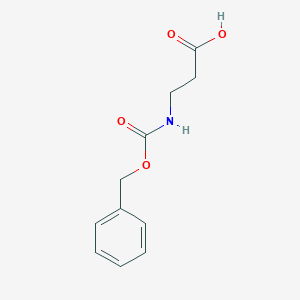

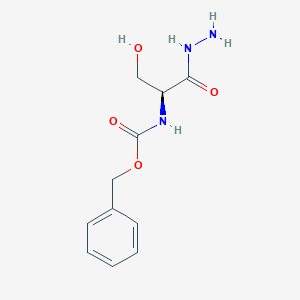

(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid, also known as (R)-3-((t-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid or (R)-3-((Boc)amino)-3-(naphthalen-2-yl)propanoic acid, is an organic compound that has been studied for its potential use in various scientific and medical applications. It is a chiral, asymmetric molecule that is composed of a tert-butoxycarbonyl (Boc) amino group and a naphthalen-2-ylpropanoic acid moiety. This compound has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis and its potential as a drug target.

Wissenschaftliche Forschungsanwendungen

Analysis of Naphthenic Acids in Environmental Samples

Standard Method Design Considerations for Semi-Quantification of Total Naphthenic Acids : This review discusses the complexities of analyzing total naphthenic acids in environmental water samples using mass spectrometry. It highlights the importance of methodological considerations such as extraction methods, solvent choices, and the use of calibration standards for accurate measurement of these compounds Kevin A. Kovalchik, et al. (2017), Frontiers of Chemical Science and Engineering.

Catalytic Non-Enzymatic Kinetic Resolution

Catalytic Non-Enzymatic Kinetic Resolution : This review details the progress in the development of chiral catalysts for asymmetric reactions, providing an alternative to enzymatic kinetic resolutions. It explores various compounds, including naphthalene derivatives, for their roles in synthesizing enantiopure compounds H. Pellissier (2011), Advanced Synthesis & Catalysis.

Microbial Biodegradation of Polyaromatic Hydrocarbons

Microbial Biodegradation of Polyaromatic Hydrocarbons : This article reviews the degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, by microorganisms. It emphasizes the role of microbial degradation in remediating PAH-contaminated sites and the genetic regulation of naphthalene degradation pathways R. Peng, et al. (2008), FEMS microbiology reviews.

Naphthalimide Compounds for Medicinal Applications

Heterocyclic Naphthalimides as New Skeleton Structure of Compounds : This review focuses on the development of naphthalimide derivatives for various medicinal applications, including anticancer, antibacterial, and antiviral agents. Naphthalimide-based compounds are explored for their potential in diagnostic agents and cell imaging, highlighting their expanding role in medicinal chemistry Huo-Hui Gong, et al. (2016), Current topics in medicinal chemistry.

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQJBPXXRXOIJD-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427490 |

Source

|

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid | |

CAS RN |

500789-01-5 |

Source

|

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)